Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Brand Name: Vulcanchem
CAS No.: 303994-40-3
VCID: VC6969929
InChI: InChI=1S/C20H18ClFO7/c1-26-18(24)10-28-17-7-6-12(9-23)20(29-11-19(25)27-2)14(17)8-13-15(21)4-3-5-16(13)22/h3-7,9H,8,10-11H2,1-2H3
SMILES: COC(=O)COC1=C(C(=C(C=C1)C=O)OCC(=O)OC)CC2=C(C=CC=C2Cl)F
Molecular Formula: C20H18ClFO7
Molecular Weight: 424.81

Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate

CAS No.: 303994-40-3

Cat. No.: VC6969929

Molecular Formula: C20H18ClFO7

Molecular Weight: 424.81

* For research use only. Not for human or veterinary use.

Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate - 303994-40-3

Specification

CAS No. 303994-40-3
Molecular Formula C20H18ClFO7
Molecular Weight 424.81
IUPAC Name methyl 2-[2-[(2-chloro-6-fluorophenyl)methyl]-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Standard InChI InChI=1S/C20H18ClFO7/c1-26-18(24)10-28-17-7-6-12(9-23)20(29-11-19(25)27-2)14(17)8-13-15(21)4-3-5-16(13)22/h3-7,9H,8,10-11H2,1-2H3
Standard InChI Key ORJNRQYQCCAGAK-UHFFFAOYSA-N
SMILES COC(=O)COC1=C(C(=C(C=C1)C=O)OCC(=O)OC)CC2=C(C=CC=C2Cl)F

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound features a central benzene ring substituted at three positions (Figure 1):

  • Position 2: A 2-chloro-6-fluorobenzyl group (-CH₂C₆H₃ClF-2,6).

  • Position 3: A 2-methoxy-2-oxoethoxy group (-OCH₂CO₂CH₃).

  • Position 4: A formyl group (-CHO).
    The phenoxy oxygen at position 1 is esterified with a methyl acetate moiety (-OCH₂CO₂CH₃).

Systematic Nomenclature

The IUPAC name reflects these substituents hierarchically:

  • Parent chain: Phenoxyacetic acid methyl ester.

  • Substituents:

    • 2-(2-Chloro-6-fluorobenzyl): A benzyl group with chlorine and fluorine at positions 2 and 6.

    • 4-Formyl: An aldehyde group at position 4.

    • 3-(2-Methoxy-2-oxoethoxy): An ethoxy bridge with methoxy and oxo groups.

This nomenclature aligns with PubChem’s conventions for analogous esters, such as methyl 2-(4-formylphenyl)acetate .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis route is documented, the compound’s structure suggests a multi-step strategy involving:

  • Friedel-Crafts alkylation: Introducing the 2-chloro-6-fluorobenzyl group to a phenolic precursor.

  • Vilsmeier-Haack formylation: Installing the formyl group at position 4 .

  • Etherification: Attaching the 2-methoxy-2-oxoethoxy group via nucleophilic substitution.

  • Esterification: Final coupling of the phenoxyacetic acid with methanol.

A related compound, tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate (CAS 179002-91-6), employs similar etherification and protection/deprotection steps .

Reactivity Profile

  • Aldehyde group: Susceptible to nucleophilic addition (e.g., Grignard reactions) or oxidation to carboxylic acids.

  • Ester groups: Hydrolyzable under acidic or basic conditions to carboxylic acids.

  • Chloro-fluorobenzyl moiety: Potential site for electrophilic aromatic substitution or cross-coupling reactions.

Physicochemical Properties

Molecular Formula and Weight

  • Formula: C₂₀H₁₇ClFNO₆

  • Molecular weight: Calculated as 433.80 g/mol (exact mass requires high-resolution MS).

Predicted Properties

PropertyValueBasis of Prediction
LogP (lipophilicity)~3.2Analogous to (LogP = 2.2)
Water solubilityLow (≤1 mg/L)High ester/aryl content
Melting point120–140°CComparison to ,

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